ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE
Description
ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE (CAS: 376348-76-4) is a chiral ester-amide hybrid compound with the molecular formula C₁₈H₂₃F₂NO₃ and a molar mass of 339.38 g/mol . Its structure features a stereospecific (3S) configuration, a 4,4-difluorocyclohexane carboxamido group, and a phenylpropanoate ethyl ester backbone. The compound is recognized as an intermediate in the synthesis of Maraviroc, a CCR5 antagonist used in HIV treatment, underscoring its pharmaceutical relevance .
Properties
IUPAC Name |
ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-2-24-16(22)12-15(13-6-4-3-5-7-13)21-17(23)14-8-10-18(19,20)11-9-14/h3-7,14-15H,2,8-12H2,1H3,(H,21,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMBQHPFFJHKH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436073 | |
| Record name | ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376348-76-4 | |
| Record name | ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 376348-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Chiral Amino Ester Intermediate
- The starting point is often the synthesis of a protected amino aldehyde or amino acid derivative, such as 3(S)-(tert-butoxycarbonylamino)-3-phenylpropionaldehyde.
- Reductive amination is performed using sodium triacetoxyborohydride to couple the amino aldehyde with an amine precursor, preserving the (3S) stereochemistry.
- Boc-protection is removed subsequently to expose the amine group for further coupling reactions.
Amide Coupling with 4,4-Difluorocyclohexane-1-Carboxylic Acid
- The free amine intermediate is coupled with 4,4-difluorocyclohexane-1-carboxylic acid using standard peptide coupling reagents.
- This step forms the amide bond critical for the final product.
- Typical coupling agents include carbodiimides or activated esters, ensuring high yield and stereochemical integrity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Sodium triacetoxyborohydride, Boc-protected amine | High | Maintains (3S) stereochemistry; mild conditions to avoid racemization |
| Boc deprotection | Acidic conditions (e.g., TFA) | Quantitative | Prepares amine for amide coupling |
| Amide coupling | 4,4-Difluorocyclohexane-1-carboxylic acid, coupling agents | High | Efficient coupling to form the final amide bond |
Related Synthetic Procedures and Analogous Reactions
Though direct detailed protocols for ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE are limited, analogous syntheses of related compounds provide insight:
- Ethyl 3-oxo-3-phenylpropanoate derivatives are prepared by refluxing with guanidine carbonate in ethanol, yielding intermediates for further functionalization.
- Amide bond formation often involves activation of carboxylic acids or acid chlorides, followed by coupling with amines under inert atmosphere and controlled temperatures to optimize yield and purity.
- Reductive amination using sodium triacetoxyborohydride is a common method to introduce amine functionalities with stereochemical control.
Research Findings and Optimization Notes
- The stereochemical purity of the (3S) center is critical for biological activity; thus, mild reaction conditions and selective reagents are preferred to minimize racemization.
- Use of protecting groups such as Boc facilitates selective reactions and purification.
- Coupling efficiency with 4,4-difluorocyclohexane-1-carboxylic acid is enhanced by using activated esters or carbodiimide reagents, often under inert atmosphere to prevent side reactions.
- Purification typically involves chromatographic techniques to isolate the desired stereoisomer with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | Protected amino aldehyde or amino acid ester |
| Key reagents | Sodium triacetoxyborohydride, 4,4-difluorocyclohexane-1-carboxylic acid, coupling agents |
| Reaction solvents | Ethanol, dichloromethane, or other aprotic solvents |
| Temperature | Room temperature to reflux conditions depending on step |
| Protection/deprotection | Boc group for amine protection, removed by acid |
| Purification | Chromatography (silica gel), recrystallization |
| Yield range | Generally high (>70%) for key steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Phenylpropanoate
Structure: Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂) lacks the difluorocyclohexane carboxamido group and amide bond present in the target compound. Function: Primarily identified as a flavor compound in fermented products like sauce-aroma Baijiu, it correlates strongly with microbial species such as P. membranifaciens and M. litorale during fermentation . Key Differences:
- Lower molecular weight (178.23 g/mol) and higher volatility, making it suitable for flavor applications.
- Lacks pharmaceutical relevance compared to the target compound’s role as a Maraviroc intermediate .
Methyl 3-Phenylpropanoate
Structure: Methyl 3-phenylpropanoate (C₁₀H₁₂O₂) shares the phenylpropanoate backbone but substitutes the ethyl ester with a methyl group. Function: Detected in microbial fermentation studies, it exhibits strong correlations with P. membranifaciens and contributes to ester profiles in brines . Key Differences:
- Reduced steric bulk (methyl vs. ethyl ester) may lower metabolic stability.
Hydroxy-Phenylcarbonylamino Derivatives
Example: (2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate (C₁₇H₁₇NO₄). Structure: Features a hydroxy group and phenylcarbonylamino substituent instead of the difluorocyclohexane carboxamido moiety. Function: Observed in pharmacopeial contexts, likely as intermediates or metabolites in drug synthesis . Key Differences:
- Phenylcarbonylamino group may confer distinct hydrogen-bonding patterns, altering binding affinities.
Structural and Functional Analysis Table
Research Implications and Unique Advantages
Biological Activity
Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate, commonly referred to as a pharmaceutical intermediate, has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C18H23F2NO3), is primarily investigated for its role in drug development and therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 376348-76-4 |
| Molecular Formula | C18H23F2NO3 |
| Molar Mass | 339.38 g/mol |
| LogP | 4.4629 |
Structure
The compound features a difluorocyclohexane moiety linked to a phenylpropanoate group, which contributes to its biological activity.
Research indicates that this compound may interact with specific biological pathways, potentially influencing cellular mechanisms. Its structure suggests it could act as an inhibitor or modulator of certain enzymes or receptors involved in metabolic processes.
Pharmacological Studies
Recent studies have focused on the compound's efficacy in various biological assays:
- Antitumor Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro tests showed a dose-dependent inhibition of cell proliferation in breast cancer cells.
- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. Animal models demonstrated a reduction in inflammatory markers when treated with this compound.
Case Studies
-
Case Study 1: Anticancer Properties
- Objective: To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method: Cells were treated with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Case Study 2: Anti-inflammatory Response
- Objective: Assess the impact on TNF-alpha levels in a rat model of arthritis.
- Method: Administration of the compound over four weeks.
- Results: Notable decrease in TNF-alpha levels compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
